molecular formula C13H17N3OS2 B4809997 N-(5-pentyl-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide

N-(5-pentyl-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide

Cat. No.: B4809997
M. Wt: 295.4 g/mol
InChI Key: XEVBHUZWDDQBDC-UHFFFAOYSA-N
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Description

N-(5-pentyl-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide is a synthetic organic compound of significant interest in medicinal chemistry research, with the molecular formula C13H17N3OS2 and a molecular weight of 295.42 g/mol . It is built around a 1,3,4-thiadiazole core, a privileged scaffold known for its wide spectrum of pharmacological activities and its role as a bioisostere for pyrimidine and pyridazine rings, which can enhance lipophilicity and improve cell permeability . The compound features a thiophene acetamide moiety, contributing to its potential for diverse molecular interactions. Derivatives containing the 1,3,4-thiadiazole nucleus have demonstrated substantial research value in early-stage drug discovery. Specifically, structurally similar N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives have exhibited promising in vitro cytotoxic activity against various human cancer cell lines, including prostate cancer (PC3), colon cancer (HT-29), and neuroblastoma (SKNMC) cells . Furthermore, the 2-amino-1,3,4-thiadiazole scaffold is recognized as a potential foundation for developing promising antimicrobial agents, showing activity against a range of bacterial and fungal pathogens . This makes this compound a versatile candidate for researchers investigating new oncological and infectious disease therapies. This product is intended for research and development purposes only in a controlled laboratory environment. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(5-pentyl-1,3,4-thiadiazol-2-yl)-2-thiophen-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3OS2/c1-2-3-4-7-12-15-16-13(19-12)14-11(17)9-10-6-5-8-18-10/h5-6,8H,2-4,7,9H2,1H3,(H,14,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEVBHUZWDDQBDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=NN=C(S1)NC(=O)CC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-pentyl-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide typically involves the reaction of a thiadiazole derivative with a thiophene acetamide. The reaction conditions may include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine. The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification methods such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-pentyl-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Basic Information

  • Chemical Name: N-(5-pentyl-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide
  • CAS Number: 824422-22-2
  • Molecular Formula: C13H17N3OS2
  • Molecular Weight: 295.43 g/mol

Physical Properties

PropertyValue
Density1.302 g/cm³ (predicted)
pKa7.18 (predicted)

Medicinal Chemistry

This compound has been investigated for its potential as an anti-inflammatory and analgesic agent. The thiadiazole moiety is known for its biological activity, which can be leveraged in drug design.

Case Study: Anti-inflammatory Activity

A study evaluated the anti-inflammatory properties of various thiadiazole derivatives, including this compound. Results indicated significant inhibition of inflammatory markers in vitro, suggesting its potential for developing new anti-inflammatory drugs.

Agricultural Chemistry

This compound shows promise as a pesticide or herbicide due to its structural similarity to known agrochemicals. The thiophene ring is often associated with enhanced biological activity in plant protection agents.

Case Study: Herbicidal Activity

Research demonstrated that derivatives of thiadiazole exhibited herbicidal properties against common weeds. This compound was included in a series of tests that confirmed its efficacy in inhibiting weed growth at specific concentrations.

Material Science

The compound’s unique structure allows it to be explored as an organic semiconductor material. Its electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Case Study: Organic Electronics

In a recent study on organic semiconductors, this compound was synthesized and tested for its charge transport properties. The findings indicated that this compound could enhance the efficiency of OLED devices due to its favorable electron mobility characteristics.

Mechanism of Action

The mechanism of action of N-(5-pentyl-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired effects.

Comparison with Similar Compounds

Table 1: Comparative Physicochemical Data

Compound Name Substituents (R₁, R₂) Melting Point (°C) Yield (%) Key Structural Features
Target Compound R₁ = pentyl, R₂ = thiophen-2-yl Not reported Not reported Long alkyl chain (pentyl), thiophene moiety
2-(3-Fluorophenyl)-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)acetamide R₁ = SH, R₂ = 3-fluorophenyl Not reported Not reported Electron-withdrawing F, free -SH group
N-(5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide R₁ = 4-Cl-phenyl, R₂ = piperazine Not reported 56–79 Chlorophenyl, basic piperazine
2-(Benzo[d]oxazol-2-ylthio)-N-(5-(4-trifluoromethylphenyl)-1,3,4-thiadiazol-2-yl)acetamide R₁ = CF₃-phenyl, R₂ = benzoxazole 269.5–271 61 Strongly electron-withdrawing CF₃ group
N-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-(4-ethylphenoxy)acetamide R₁ = methyl, R₂ = 4-ethylphenoxy Not reported Not reported Short alkyl (methyl), phenoxy group

Key Observations :

  • Electron-Donating/Withdrawing Groups : Derivatives with electron-withdrawing substituents (e.g., -CF₃ in , -Cl in ) exhibit higher melting points, suggesting stronger intermolecular interactions or crystallinity. The target compound’s thiophene moiety may engage in π-π stacking, though its melting point is unreported.
  • Thiol (-SH) vs. Thioether (-S-) : The free -SH group in could confer redox activity, unlike the thiophene-linked acetamide in the target compound.

Key Observations :

  • Akt Kinase Inhibition : Nitro- and chloro-substituted analogs (e.g., ) show strong Akt inhibition, suggesting electron-deficient aromatic systems enhance target binding. The target compound’s thiophene may mimic these effects but with reduced electron withdrawal.
  • Anticancer Activity : Fluorophenyl and sulfanyl derivatives () demonstrate cytotoxicity, highlighting the role of halogenation and sulfur groups in bioactivity. The pentyl group in the target compound may shift activity toward lipophilic targets (e.g., membrane-bound enzymes).
  • Neuroprotection : Piperazine-containing analogs (e.g., ASN90 ) show CNS activity, whereas the target compound’s lack of basic groups may limit blood-brain barrier penetration.

Structural and Functional Insights

  • Thiophene vs. Benzene Rings : The thiophene in the target compound offers a smaller, sulfur-containing heterocycle compared to benzoxazole () or phenyl groups. This may reduce steric hindrance while maintaining π-π interactions.
  • Alkyl vs. Aryl Substitutions : The pentyl chain introduces flexibility and lipophilicity, contrasting with rigid aryl groups in or . This could influence solubility and pharmacokinetics.
  • Docking Studies : Molecular docking of analogs (e.g., ) reveals that H-bonding (amide NH, thiadiazole N) and π-π interactions (aromatic substituents) are critical for binding. The target compound’s thiophene and acetamide groups are positioned to engage similar interactions.

Biological Activity

N-(5-pentyl-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. This class has garnered significant attention due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The compound's structure features a thiadiazole ring, which is known for its pharmacological potential due to the presence of sulfur and nitrogen atoms that can interact with biological targets.

  • Molecular Formula : C13H17N3OS2
  • CAS Number : 824422-22-2
  • Molecular Weight : 281.4 g/mol

Anticancer Activity

Numerous studies have highlighted the anticancer properties of thiadiazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.

Cell LineIC50 (µg/mL)Reference
HCT116 (Colon)3.29
H460 (Lung)10
MCF-7 (Breast)0.28

These results indicate that the compound may inhibit tumor growth effectively, particularly in colon and breast cancer models.

Antimicrobial Activity

Thiadiazole derivatives have also been evaluated for their antimicrobial properties. Research indicates that certain substituted thiadiazoles exhibit inhibitory effects against various bacterial strains. For example:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL

These findings suggest that this compound could be a candidate for developing new antimicrobial agents.

The mechanism by which thiadiazole derivatives exert their biological effects often involves interaction with specific cellular targets. For example:

  • Cytotoxicity : The compound may induce apoptosis in cancer cells by activating caspase pathways or disrupting mitochondrial function.
  • Antimicrobial Action : Thiadiazoles can disrupt bacterial cell wall synthesis or inhibit essential enzymes involved in metabolic pathways.

Case Studies

  • Case Study on Anticancer Effects : A study evaluated the effects of a series of thiadiazole derivatives on the proliferation of cancer cells. The results demonstrated that compounds with a similar structure to this compound exhibited significant growth inhibition in vitro across multiple cancer cell lines, suggesting a promising avenue for further research into its potential as an anticancer agent .
  • Case Study on Antimicrobial Properties : Another study focused on the antimicrobial efficacy of various thiadiazole derivatives against clinically relevant pathogens. The results indicated that certain compounds showed potent activity against resistant strains of bacteria, highlighting the potential for developing new therapeutic agents based on this scaffold .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(5-pentyl-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide, and how are the products characterized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, thiadiazole precursors (e.g., 2-amino-5-pentyl-1,3,4-thiadiazole) are reacted with thiophene-containing acyl chlorides in acetone or benzene under reflux, followed by purification via recrystallization (ethanol or DMSO/water mixtures) . Characterization involves:

  • Spectroscopy : FT-IR (C=O, N-H stretches), 1^1H/13^{13}C NMR (thiophene protons at δ 6.8–7.5 ppm, thiadiazole carbons at 158–170 ppm) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 337 for C14_{14}H19_{19}N3_3OS2_2) .
  • Elemental Analysis : Confirmation of C, H, N, S content within ±0.4% of theoretical values .

Q. What spectroscopic methods are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • FT-IR : Identifies acetamide C=O (1650–1700 cm1^{-1}) and thiadiazole C=N (1550–1600 cm1^{-1}) .
  • 1^1H NMR : Thiophene protons appear as a multiplet (δ 7.0–7.3 ppm), while the pentyl chain shows resonances at δ 1.2–1.6 (methylene) and δ 0.9 (terminal methyl) .
  • 13^{13}C NMR : Thiadiazole carbons (C-2 and C-5) resonate at 158–163 ppm, and the acetamide carbonyl appears at 168–170 ppm .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Methodological Answer :

  • Substituent Variation : Modify the pentyl chain length (e.g., C3–C6 alkyl) or thiophene substituents (e.g., halogenation) to assess impacts on cytotoxicity or enzyme inhibition .
  • Biological Assays : Test derivatives against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays, with IC50_{50} values compared to reference drugs (e.g., doxorubicin) .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding to targets like EGFR or tubulin, guided by crystallographic data .

Q. What strategies resolve contradictions in biological activity data across structurally similar thiadiazole derivatives?

  • Methodological Answer :

  • Purity Validation : Re-evaluate compound purity via HPLC (≥95%) to rule out impurities affecting bioactivity .
  • Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .
  • Meta-Analysis : Compare substituent effects (e.g., electron-withdrawing groups on thiophene vs. alkyl chains on thiadiazole) using multivariate regression .

Q. How can in vitro models evaluate the pharmacokinetic properties of this compound?

  • Methodological Answer :

  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS over 60 minutes .
  • Membrane Permeability : Use Caco-2 cell monolayers; calculate apparent permeability (Papp_{app}) to predict oral bioavailability .
  • Plasma Protein Binding : Employ ultrafiltration or equilibrium dialysis to measure free fraction .

Methodological Notes

  • Synthesis Optimization : For scale-up, replace benzene with safer solvents (e.g., acetonitrile) and monitor reaction progress via TLC (Rf_f 0.5–0.7 in ethyl acetate/hexane) .
  • Data Reproducibility : Replicate spectral data across labs using standardized NMR parameters (e.g., 400 MHz, DMSO-d6_6) .
  • Advanced Characterization : X-ray crystallography (if crystals are obtainable) provides definitive confirmation of molecular geometry .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-pentyl-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(5-pentyl-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide

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